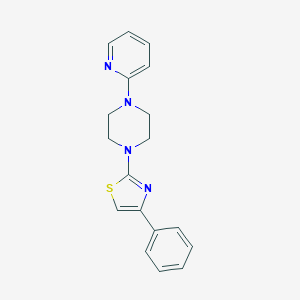
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide, also known as EPM, is a compound that has been used in scientific research for various purposes. This compound is a sulfonamide derivative and has been found to have potential applications in the field of medicine, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. This leads to the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its specificity for CAIX. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to selectively inhibit CAIX, which is overexpressed in various types of cancer cells. This makes 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide a potential therapeutic agent for the treatment of cancer. However, one of the limitations of using 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide. Another future direction is the development of novel analogs of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide with improved solubility and efficacy. Additionally, further studies are needed to investigate the potential of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide as a therapeutic agent for the treatment of cancer in preclinical and clinical trials.
Synthesemethoden
The synthesis of 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide involves the reaction between 5-ethyl-2-methoxybenzenesulfonyl chloride and 2-phenoxyethylamine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Molekularformel |
C17H21NO4S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
5-ethyl-2-methoxy-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-14-9-10-16(21-2)17(13-14)23(19,20)18-11-12-22-15-7-5-4-6-8-15/h4-10,13,18H,3,11-12H2,1-2H3 |
InChI-Schlüssel |
HIKYLSMKOOWXCW-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)

![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)



![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)